2-Methyl-1-octylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

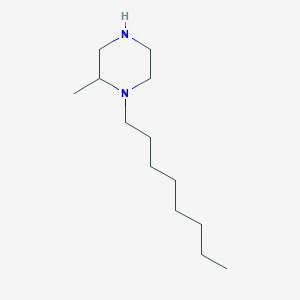

2-Methyl-1-octylpiperazine is an organic compound with the molecular formula C13H28N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is characterized by a piperazine ring substituted with a methyl group at the second position and an octyl group at the first position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-octylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions, such as the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base and diphenylvinylsulfonium triflate as a sulfonium salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or flow reactors. Simplified procedures for the synthesis of monosubstituted piperazine derivatives have been developed, which can be performed in a one-pot-one-step manner using protonated piperazine and metal ion-supported catalysts . These methods are efficient and scalable, making them suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-1-octylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the piperazine ring, which can interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to the formation of various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

CO2 Absorption Applications

One of the most significant applications of 2-methyl-1-octylpiperazine is in the field of carbon capture and storage (CCS). The compound has been studied for its effectiveness as a solvent in CO2 absorption processes.

- Enhanced CO2 Solubility : Research indicates that blends of 2-methyl piperazine with other solvents, such as N-methyldiethanolamine (MDEA), show improved CO2 solubility compared to traditional solvents. For instance, a study reported that a mixture containing 10 wt% of 2-methyl piperazine significantly increased CO2 loading and absorption rates at optimal temperatures and pressures .

- Mechanism of Action : The reaction mechanism involves the formation of carbamate species when CO2 interacts with the amino groups present in 2-methyl piperazine. This interaction enhances the overall efficiency of CO2 capture processes, making it a valuable component in developing more effective carbon capture technologies .

Medicinal Chemistry

The medicinal chemistry applications of this compound are noteworthy, particularly in drug design and development.

- Drug Development : The compound serves as a building block for synthesizing various pharmaceutical agents. Its structural features allow it to interact favorably with biological targets, making it useful in designing drugs aimed at treating conditions such as cancer and other diseases related to multidrug resistance (MDR). Recent studies have highlighted its potential in developing inhibitors for specific kinases involved in cancer proliferation .

- Reversing Multidrug Resistance : Research has demonstrated that derivatives of piperazine, including this compound, can act as MDR reversers by blocking efflux pumps that cancer cells use to expel therapeutic agents. This property is crucial for enhancing the efficacy of existing chemotherapeutic drugs .

Industrial Applications

Beyond its roles in CCS and medicinal chemistry, this compound has potential industrial applications.

- Solvent Properties : The compound's unique properties make it suitable for use as a solvent in various chemical reactions, particularly those requiring high stability and low volatility. Its ability to dissolve a wide range of substances can be advantageous in both laboratory and industrial settings.

- Synthesis of Other Compounds : It can also be utilized in synthesizing trialkylaluminum compounds, which are important intermediates in producing high-molecular-weight alcohols and α-olefins . This versatility underscores its importance in chemical manufacturing processes.

Case Studies and Research Findings

Several studies have documented the applications of this compound across different fields:

Mecanismo De Acción

The mechanism of action of 2-Methyl-1-octylpiperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the paralysis of parasitic worms . This mechanism is particularly useful in the treatment of parasitic infections.

Comparación Con Compuestos Similares

2-Methyl-1-octylpiperazine can be compared with other similar compounds, such as 1-Benzylpiperazine, 1-Methyl-4-benzylpiperazine, and 1,4-Dibenzylpiperazine . These compounds share the piperazine core structure but differ in their substituents, which can influence their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable building block in organic synthesis, while its biological activities offer promising therapeutic applications. Further research into its properties and mechanisms of action will continue to expand its utility in chemistry, biology, medicine, and industry.

Actividad Biológica

2-Methyl-1-octylpiperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperazine ring substituted with a methyl group and an octyl chain, which enhances its lipophilicity and potential interactions with various biological targets. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of piperazine with 1-bromo-2-methylhexane or similar alkyl halides. The process can be summarized as follows:

- Starting Materials : Piperazine and an appropriate alkyl halide.

- Reaction Conditions : The reaction is usually conducted in an organic solvent such as ethanol or DMF (dimethylformamide) at elevated temperatures.

- Purification : The product is purified using recrystallization or chromatography techniques.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses a broad spectrum of activity, particularly against pathogenic bacteria that are often resistant to conventional antibiotics .

Anticancer Activity

Research has indicated that piperazine derivatives, including this compound, exhibit anticancer properties. Studies have reported its ability to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.

A notable study highlighted that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the compound's interaction with mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly as a potential histamine H3 receptor antagonist. This activity suggests possible applications in treating neurological disorders characterized by dysregulated histamine signaling. In vivo studies demonstrated that administration of this compound reduced food intake in rats without significantly affecting other neurotransmitter levels, indicating a selective action on the histamine system .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound, researchers evaluated its effectiveness against clinical isolates of Staphylococcus aureus. The study utilized both disc diffusion and microdilution methods to determine the compound's MIC and zone of inhibition. Results showed that the compound inhibited bacterial growth effectively, supporting its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer mechanisms of piperazine derivatives, including this compound. Researchers treated various cancer cell lines with different concentrations of the compound and assessed cell viability using MTT assays. The findings revealed that higher concentrations led to significant cytotoxicity, primarily through apoptosis induction and cell cycle arrest at the G0/G1 phase.

Propiedades

IUPAC Name |

2-methyl-1-octylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2/c1-3-4-5-6-7-8-10-15-11-9-14-12-13(15)2/h13-14H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRUIBIYTGQFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCNCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.